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Compound of Interest

Compound Name: 11-O-Methylpseurotin A

Cat. No.: B15585995 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various

pseurotin derivatives, a class of fungal secondary metabolites with a unique spirocyclic γ-

lactam structure. The information presented herein is curated from peer-reviewed scientific

literature to facilitate research and development in medicinal chemistry and pharmacology.

Summary of Biological Activities
Pseurotin derivatives exhibit a broad spectrum of biological activities, including antimicrobial,

antitumor, and immunomodulatory effects. The following table summarizes the available

quantitative data for prominent pseurotin derivatives.
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Derivative
Biological
Activity

Target/Assay
Cell
Line/Organism

Result
(IC₅₀/MIC)

Pseurotin A Antiglioma Cell Proliferation
U251, U87,

SHG-44, C6
0.51 - 29.3 µM

Antibacterial MIC Assay
Bacillus cereus,

Shigella shiga
64 µg/mL

Immunomodulato

ry

IgE Production

Inhibition
- 3.6 µM

Anticancer

PCSK9

Secretion

Inhibition

HepG2 1.20 µM[1]

Anticancer

PCSK9-LDLR

Interaction

Inhibition

- 10 - 150 µM[1]

Osteoclastogene

sis Inhibition

ROS

Suppression
- -[2]

Pseurotin D
Immunomodulato

ry

Lymphocyte

Activation

Inhibition

Human T cells -[3]

Anticancer Cell Proliferation
MEC-1

(Leukemia)
23 µM[4]

Immunomodulato

ry

Macrophage

Proliferation

Inhibition

RAW 264.7 < 50 µM[5]

Synerazol Antifungal -
Candida albicans

and other fungi
Active[6]

Antifungal

Synergy
- Fungi

Marked

synergistic

activity with

azole

antifungals[6][7]
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Pseurotin F1/F2
Apomorphine

Antagonist
- - Active[8][9]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure

reproducibility and facilitate further investigation.

Minimum Inhibitory Concentration (MIC) Assay for
Antimicrobial Activity
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a

microorganism, is determined using the broth microdilution method.

Inoculum Preparation: A standardized suspension of the microbial culture is prepared in a

suitable broth medium to a defined concentration (e.g., 10^5 CFU/mL).

Serial Dilution: The pseurotin derivative is serially diluted in the broth medium in a 96-well

microtiter plate.

Inoculation: Each well is inoculated with the microbial suspension.

Incubation: The plate is incubated under appropriate conditions (temperature, time) for the

specific microorganism.

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which no visible growth of the microorganism is observed.

MTT Assay for Anticancer Activity (Cell Viability)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity as an indicator of cell viability.

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to

adhere overnight.
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Compound Treatment: The cells are treated with various concentrations of the pseurotin

derivative for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells

with active metabolism convert the yellow MTT into a purple formazan product.

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g.,

DMSO).

Absorbance Measurement: The absorbance of the colored solution is measured using a

microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value, the concentration

of the compound that inhibits 50% of cell growth, is calculated from the dose-response

curve.

Western Blot for STAT3 Phosphorylation
Western blotting is used to detect the phosphorylation status of specific proteins, such as

STAT3, to elucidate signaling pathway inhibition.

Cell Lysis: Cells treated with pseurotin derivatives are lysed to extract total proteins.

Phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state

of proteins.

Protein Quantification: The protein concentration of each lysate is determined using a protein

assay (e.g., BCA assay).

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,

PVDF or nitrocellulose).

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then

incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3).

Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary

antibody.
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Detection: The protein bands are visualized using a chemiluminescent substrate and an

imaging system. The intensity of the p-STAT3 band is quantified and normalized to a loading

control (e.g., total STAT3 or β-actin).

Signaling Pathways and Mechanisms of Action
Pseurotin derivatives exert their biological effects through various mechanisms, including the

modulation of key signaling pathways.

Inhibition of STAT3 Signaling Pathway by Pseurotin D
Pseurotin D has been shown to inhibit the activation of human T cells by suppressing the

phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3)[3]. This

inhibition disrupts the downstream signaling cascade that is crucial for lymphocyte proliferation

and differentiation.
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Caption: Pseurotin D inhibits the JAK-STAT3 signaling pathway.

Regulation of Tumor Metabolism by Pseurotin A
Pseurotin A has demonstrated antiglioma activity by modulating key enzymes involved in tumor

metabolism[10]. It downregulates glycolytic enzymes and upregulates enzymes of the

tricarboxylic acid (TCA) cycle and oxidative phosphorylation, thereby shifting the cancer cell

metabolism away from aerobic glycolysis (the Warburg effect).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.
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